molecular formula C17H15N5O B8042175 7-Amino-3-(benzotriazol-2-yl)-1-ethylquinolin-2-one

7-Amino-3-(benzotriazol-2-yl)-1-ethylquinolin-2-one

Cat. No.: B8042175
M. Wt: 305.33 g/mol
InChI Key: PBOWLBBUWSFYMI-UHFFFAOYSA-N
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Description

7-Amino-3-(benzotriazol-2-yl)-1-ethylquinolin-2-one is a complex organic compound known for its unique structural properties and potential applications in various scientific fields. This compound features a quinoline core substituted with an amino group, a benzotriazole moiety, and an ethyl group, making it a subject of interest in synthetic chemistry and material science.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 7-Amino-3-(benzotriazol-2-yl)-1-ethylquinolin-2-one typically involves multi-step organic reactions. One common method starts with the preparation of the quinoline core, followed by the introduction of the benzotriazole group and the amino group through nucleophilic substitution reactions. The ethyl group is usually introduced via alkylation reactions.

    Quinoline Core Synthesis: The quinoline core can be synthesized using the Skraup synthesis, which involves the condensation of aniline with glycerol in the presence of sulfuric acid and an oxidizing agent like nitrobenzene.

    Introduction of Benzotriazole: The benzotriazole moiety is introduced through a nucleophilic substitution reaction, where a suitable benzotriazole derivative reacts with the quinoline intermediate.

    Amination: The amino group is introduced via a nucleophilic substitution reaction using ammonia or an amine derivative.

    Alkylation: The ethyl group is introduced through an alkylation reaction using ethyl halides under basic conditions.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis, and purification processes to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the amino group, leading to the formation of nitroso or nitro derivatives.

    Reduction: Reduction reactions can convert the benzotriazole moiety to its corresponding amine.

    Substitution: The compound can participate in various substitution reactions, such as halogenation or nitration, depending on the reaction conditions and reagents used.

Common Reagents and Conditions

    Oxidizing Agents: Potassium permanganate, hydrogen peroxide.

    Reducing Agents: Sodium borohydride, lithium aluminum hydride.

    Substitution Reagents: Halogens (chlorine, bromine), nitrating agents (nitric acid).

Major Products

Scientific Research Applications

Chemistry

In chemistry, 7-Amino-3-(benzotriazol-2-yl)-1-ethylquinolin-2-one is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new reaction mechanisms and the development of novel synthetic methodologies.

Biology

In biological research, this compound can be used as a fluorescent probe due to its potential photophysical properties. It may also serve as a ligand in the study of enzyme interactions and protein binding.

Medicine

In medicine, derivatives of this compound are investigated for their potential pharmacological activities, including antimicrobial, anticancer, and anti-inflammatory properties. Its structural features make it a candidate for drug design and development.

Industry

In the industrial sector, this compound can be used in the development of new materials, such as polymers and dyes, due to its stability and reactivity. It may also find applications in the production of specialty chemicals and advanced materials.

Mechanism of Action

The mechanism by which 7-Amino-3-(benzotriazol-2-yl)-1-ethylquinolin-2-one exerts its effects depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, modulating their activity through binding interactions. The pathways involved can include signal transduction, gene expression regulation, and metabolic processes.

Comparison with Similar Compounds

Similar Compounds

  • 7-Amino-3-(benzotriazol-1-yl)chromen-2-one
  • 7-Amino-3-(benzotriazol-2-yl)quinolin-2-one
  • 7-Amino-3-(benzotriazol-2-yl)-1-methylquinolin-2-one

Uniqueness

Compared to similar compounds, 7-Amino-3-(benzotriazol-2-yl)-1-ethylquinolin-2-one is unique due to the presence of the ethyl group, which can influence its reactivity and interaction with other molecules

Properties

IUPAC Name

7-amino-3-(benzotriazol-2-yl)-1-ethylquinolin-2-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H15N5O/c1-2-21-15-10-12(18)8-7-11(15)9-16(17(21)23)22-19-13-5-3-4-6-14(13)20-22/h3-10H,2,18H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PBOWLBBUWSFYMI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN1C2=C(C=CC(=C2)N)C=C(C1=O)N3N=C4C=CC=CC4=N3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H15N5O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

305.33 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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